Lipophilicity Advantage Over Mono-Substituted Anilines
The compound demonstrates significantly higher calculated lipophilicity compared to the core structural analog 4-(trifluoromethoxy)aniline. This difference is quantifiable and directly influences passive membrane permeability predictions [1][2].
| Evidence Dimension | Calculated LogP (Octanol/water partition coefficient) |
|---|---|
| Target Compound Data | 3.97 |
| Comparator Or Baseline | 4-(Trifluoromethoxy)aniline (CAS 461-82-5): LogP 2.46 |
| Quantified Difference | 1.51 log units (approximately 32-fold higher lipophilicity) |
| Conditions | Standard in silico prediction; target value from Molbase [1], comparator value from PubChem [2]. |
Why This Matters
A 32-fold increase in lipophilicity is critical for optimizing blood-brain barrier penetration or enhancing binding to hydrophobic pockets in enzymes like kinases, often a key selection criterion for CNS or oncology drug targets.
- [1] Molbase. (n.d.). 2,2,2-trifluoro-1-[4-(trifluoromethoxy)-3-(trifluoromethyl)anilino]ethanol. CAS 409114-44-9. View Source
- [2] PubChem. (n.d.). Compound Summary for 4-(Trifluoromethoxy)aniline. CID 13887. National Library of Medicine. View Source
